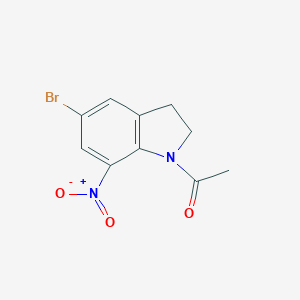

1-Acetyl-5-bromo-7-nitroindoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCELVCGNAKOBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369581 | |

| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62368-07-4 | |

| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-5-bromo-7-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 1-Acetyl-5-bromo-7-nitroindoline

An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a substituted indoline derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its structure, physicochemical properties, spectral characteristics, and safety information. While experimental protocols and biological activity data are not extensively available in the public domain, this guide presents the known information and provides context based on related compounds.

Core Chemical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂O₃ | [2][3] |

| Molecular Weight | 285.09 g/mol | [2][4] |

| CAS Number | 62368-07-4 | [2][3] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

Infrared (IR) Spectroscopy: An IR spectrum for this compound is available, which can be used to identify the presence of key functional groups, such as the acetyl carbonyl, the nitro group, and the aromatic C-H and C-C bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound have not been identified in the conducted search. For researchers synthesizing this compound, NMR spectroscopy would be essential for structural confirmation.

Mass Spectrometry (MS): No specific mass spectrometry data for this compound has been found in the performed searches. This analytical technique would be critical for confirming the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not currently available. However, general synthetic strategies for related indole and indoline derivatives can provide a foundational approach. The synthesis would likely involve the acetylation of 5-bromo-7-nitroindoline.

General Synthetic Workflow (Hypothetical)

The synthesis of this compound could be conceptualized through the following workflow. This is a hypothetical pathway and would require experimental optimization.

Caption: Hypothetical synthetic workflow for this compound.

Potential Applications in Drug Discovery and Research

While no specific biological activities or signaling pathway modulations have been reported for this compound itself, the indoline scaffold and its derivatives are prevalent in many biologically active compounds.

-

Photoreactive Compounds: N-acyl-7-nitroindolines are known for their photolytic properties, making them useful as photocleavable protecting groups in the synthesis of "caged" compounds for the light-induced release of biologically active molecules.[5][6] This suggests that this compound could be investigated for similar applications.

-

Anticancer Research: Various substituted indole and indolinone derivatives have been explored as potential anticancer agents.[7] The bromo and nitro substituents on the this compound ring provide handles for further chemical modification and exploration of structure-activity relationships in the context of anticancer drug design.

Safety and Handling

Based on available safety data sheets, this compound is classified as causing serious eye irritation.[2][8] Standard laboratory safety protocols, including the use of eye protection and gloves, should be followed when handling this compound. It is intended for research use only and not for diagnostic or therapeutic purposes.[3]

Logical Relationship of Compound Characteristics

The chemical characteristics of this compound are interconnected, influencing its potential for further research and development.

Caption: Interrelationship of the chemical properties and potential applications.

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound | C10H9BrN2O3 | CID 2729243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline belongs to the class of N-acyl-7-nitroindolines, a group of compounds primarily recognized for their utility as photoremovable protecting groups (PPGs), often referred to as "caged" compounds. Rather than possessing a direct pharmacological mechanism of action on a specific biological target, the "action" of this compound is a precisely controlled photochemical reaction. Upon irradiation with light of a suitable wavelength, it undergoes a rapid chemical transformation that results in the cleavage of the N-acetyl bond. This process, known as photolysis or "uncaging," allows for the release of a protected molecule with high spatial and temporal precision. This technical guide provides a comprehensive overview of the photochemical mechanism, key photolytic parameters, experimental protocols for its use, and its applications in biological research.

Introduction: The Concept of Caged Compounds

Caged compounds are inert, photoactivatable precursors of biologically active molecules. The caging moiety, in this case, the 5-bromo-7-nitroindoline group, renders the active molecule (acetyl group or a more complex molecule attached via the acyl linkage) inactive until it is exposed to light. This technology is a powerful tool in cellular biology and neuroscience, enabling researchers to study dynamic biological processes by releasing signaling molecules, neurotransmitters, or other effectors at specific times and locations.[1][2][3][4] The 7-nitroindoline scaffold is particularly advantageous due to its stability at physiological pH and the rapid and efficient photorelease of the caged species.[5]

The Photochemical Mechanism of Action

The mechanism of action of this compound is centered on its photolytic cleavage. This process can be initiated by either one-photon absorption (typically using UV-A light) or two-photon absorption (using near-infrared light), the latter of which allows for greater tissue penetration and higher three-dimensional spatial resolution.[2][3]

The key steps of the photolysis mechanism for N-acyl-7-nitroindolines are as follows[6][7]:

-

Photoexcitation: Upon absorbing a photon, the 7-nitroindoline moiety is promoted to an excited state.

-

Intermediate Formation: The excited state undergoes a rapid intramolecular rearrangement. The acetyl group is transferred from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a transient and critical intermediate known as an acetic nitronic anhydride.[6][8]

-

Intermediate Decay and Product Formation: This nitronic anhydride intermediate is highly unstable in aqueous environments and rapidly decays. There are two primary competing pathways for its breakdown, depending on the water content of the solution[6][7]:

-

In High Water Content (Predominant in biological systems): The intermediate undergoes a cleavage reaction that results in an intramolecular redox reaction. This pathway yields the released carboxylic acid (or in this specific case, acetic acid if the acetyl group itself is the molecule of interest) and 7-nitrosoindole as the byproduct.[6]

-

In Low Water Content: The intermediate is hydrolyzed via a standard addition-elimination mechanism, with water acting as the nucleophile. This pathway also releases the carboxylic acid but regenerates the nitroindoline.[6]

-

The formation of 7-nitrosoindole is the major pathway in the aqueous conditions typical of biological experiments.[6]

Below is a Graphviz diagram illustrating this photochemical reaction pathway.

Caption: Photochemical mechanism of this compound.

Quantitative Data: Photochemical Properties

Specific quantitative photolytic data for this compound is not extensively published. However, by examining closely related and widely used 7-nitroindoline-caged compounds, we can understand the key parameters that govern their efficacy. The two most important metrics are the quantum yield (Φ) and the two-photon uncaging cross-section (δu).

-

Quantum Yield (Φ): This value represents the efficiency of the photochemical reaction, defined as the ratio of the number of molecules undergoing photorelease to the number of photons absorbed. A higher quantum yield indicates a more efficient uncaging process.

-

Two-Photon Uncaging Cross-Section (δu): This parameter measures the efficiency of the two-photon absorption process leading to photorelease. It is a product of the two-photon absorption cross-section (σ2) and the quantum yield (Φu). A larger δu value is desirable for two-photon microscopy applications.

The following table summarizes these parameters for several common nitroindoline-based caging groups to provide a comparative context.

| Caging Group | Caged Molecule | Excitation Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | Reference(s) |

| 4-Methoxy-7-nitroindolinyl (MNI) | L-Glutamate | ~350 | 0.09 | ~0.06 | [9][10] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | L-Glutamate | ~350 | ≥ 0.5 | N/A | [10] |

Note: GM = Goeppert-Mayer units. N/A = Not available in the cited sources.

Experimental Protocols

The utilization of this compound or its derivatives in a research setting involves two main stages: synthesis of the caged compound and the photolysis (uncaging) experiment itself.

General Synthesis of a Nitroindoline-Caged Compound

This protocol describes a general method for coupling a carboxylic acid-containing molecule to a nitroindoline scaffold.

-

Activation of Carboxylic Acid: The carboxylic acid of the nitroindoline moiety is activated to facilitate coupling. Dissolve the nitroindoline derivative in an anhydrous solvent like DMF or DCM. Add a coupling agent (e.g., EDC) and an activator (e.g., NHS or HOBt). Stir at room temperature for 1-2 hours.[5]

-

Coupling Reaction: In a separate flask, dissolve the molecule to be caged (containing a free amine or hydroxyl group) in an anhydrous solvent with a base (e.g., TEA or DIPEA). Slowly add the activated nitroindoline solution to this flask. Monitor the reaction progress using thin-layer chromatography (TLC).[4][5]

-

Work-up and Purification: After the reaction is complete, filter any solid byproducts. Perform an aqueous work-up to remove unreacted reagents. Dry the organic layer and concentrate it. Purify the final caged compound using column chromatography or HPLC.[4]

-

Characterization: Confirm the structure and purity of the synthesized caged compound using NMR spectroscopy and mass spectrometry.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of photoinduced acylation of amines by N-acyl-5,7-dinitroindoline as determined by time-resolved infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

1-Acetyl-5-bromo-7-nitroindoline CAS number and structure

Authored for: Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-7-nitroindoline, a substituted indoline derivative of interest in medicinal chemistry and organic synthesis. This document consolidates critical data including its Chemical Abstracts Service (CAS) number, molecular structure, and key physicochemical properties. Furthermore, it outlines a putative synthetic pathway and generalized experimental protocols for its characterization, designed to support researchers in its application and further development.

Compound Identification and Structure

This compound is a complex organic molecule built upon a core indoline scaffold. Its systematic IUPAC name is 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone[1]. The structure is characterized by an acetyl group attached to the nitrogen at position 1, a bromine atom at position 5, and a nitro group at position 7 of the indoline ring.

-

SMILES: CC(=O)N1CCc2cc(Br)cc(c12)--INVALID-LINK--=O[2]

Physicochemical and Safety Data

A summary of essential quantitative data for this compound is presented in the table below. This information is critical for experimental design, handling, and storage.

| Property | Value | Source |

| Molecular Weight | 285.09 g/mol | [1][2][5] |

| Physical Form | Solid | [2] |

| Assay Purity | ≥98% | [2] |

| Storage Temperature | 2-8°C | [2] |

| GHS Hazard Statements | H319: Causes serious eye irritation | [1] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P317 | [6] |

Experimental Protocols

An indirect method, involving the protection and functionalization of an indoline precursor, is generally more effective.

Hypothetical Synthesis Pathway

A logical synthetic approach would involve:

-

Acetylation of Indoline: Protection of the nitrogen atom of the indoline ring with an acetyl group to direct subsequent electrophilic aromatic substitution and prevent side reactions.

-

Bromination: Introduction of the bromine atom at the C5 position of the acetylindoline.

-

Nitration: Introduction of the nitro group at the C7 position. The acetyl group helps direct the nitration to the desired position.

Caption: Hypothetical synthesis pathway for this compound.

General Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Purification: The crude product obtained from the synthesis would typically be purified using column chromatography on silica gel.

-

Structural Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the positions of the acetyl, bromo, and nitro groups on the indoline scaffold.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Br).

-

Caption: Standard workflow for the purification and characterization of the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

molecular weight and formula of 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Acetyl-5-bromo-7-nitroindoline, a heterocyclic compound of interest in synthetic chemistry and potential applications in pharmacology and materials science. This document outlines its molecular characteristics and presents a hypothetical synthetic pathway, given the absence of detailed experimental protocols in publicly available literature.

Core Molecular and Physical Data

This compound is a substituted indoline derivative. Its chemical structure incorporates an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position of the indoline core. These substitutions significantly influence its chemical reactivity and potential biological activity.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H9BrN2O3 | [1][2] |

| Molecular Weight | 285.09 g/mol | [1] |

| CAS Number | 62368-07-4 | [1][2][3] |

| IUPAC Name | 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | [1] |

| Monoisotopic Mass | 283.97965 Da | [1] |

Potential Applications and Research Interest

The 7-nitroindoline core is a key feature of this molecule. N-acyl-7-nitroindolines are recognized for their photolytic properties, making them valuable as photocleavable protecting groups.[4] These "caged" compounds can release biologically active molecules upon light induction, offering a mechanism for spatiotemporal control in biological systems.[4] The synthesis of N-acyl-7-nitroindolines, however, is often challenging and can require multiple steps.[4] Research into derivatives like 5-bromo-7-nitroindoline-S-thiocarbamates has been conducted to explore new classes of photoreactive compounds.[4]

Hypothetical Experimental Protocol: Synthesis of this compound

Step 1: Bromination of Indoline

-

Dissolve indoline in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to yield 5-bromoindoline.

Step 2: Nitration of 5-Bromoindoline

-

To a cooled solution of concentrated sulfuric acid, slowly add 5-bromoindoline.

-

Maintain the temperature below 5°C and add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise.

-

Stir the reaction mixture at a low temperature for a specified duration, monitoring progress with TLC.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 5-bromo-7-nitroindoline.

Step 3: Acetylation of 5-Bromo-7-nitroindoline

-

Dissolve 5-bromo-7-nitroindoline in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture and slowly add acetyl chloride or acetic anhydride.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations: Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Hypothetical synthesis route for this compound.

Safety and Handling

According to available safety data, this compound is classified as causing serious eye irritation and is toxic if swallowed.[1][5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its properties and a conceptual synthetic pathway is intended to facilitate further investigation and application of this compound.

References

- 1. This compound | C10H9BrN2O3 | CID 2729243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-acetyl-5-bromo-7- Nitroindoline - Cas No: 62368-07-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

Solubility and Physicochemical Profile of 1-Acetyl-5-bromo-7-nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and physicochemical properties is paramount for its effective use in research and formulation. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and insights into its potential biological mechanisms. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on qualitative descriptions, predicted properties, and standardized methodologies for empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various solvent systems and biological environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₃ | [1] |

| Molecular Weight | 285.10 g/mol | [1] |

| CAS Number | 62368-07-4 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| pKa (predicted) | Not available | - |

| LogP (predicted) | 1.8 | [2] |

| Water Solubility | Not available (qualitative: likely low) | - |

| Organic Solvent Solubility | Not available (qualitative: likely soluble in polar aprotic solvents) | - |

Solubility Profile

Direct quantitative solubility data for this compound in common laboratory solvents is not currently available in the public domain. However, based on the solubility of structurally related compounds, a qualitative assessment can be made.

Indoline itself demonstrates low solubility in water but is soluble in organic solvents such as ethanol and ether. Substituted indolines, particularly those with nitro and bromo groups, are anticipated to have limited aqueous solubility. For many organic compounds, especially those intended for biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions, which are then diluted into aqueous buffers.

For the parent compound, 5-bromoindole, quantitative solubility data is available and may serve as a rough indicator (See Table 2). However, the addition of the acetyl and nitro groups will significantly alter the polarity and hydrogen bonding capabilities of the molecule, thus affecting its solubility.

Table 2: Quantitative Solubility of 5-Bromoindole (Parent Compound)

| Solvent System | Solubility | Notes |

| Water | 126 mg/L (calculated) | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility; ultrasonic assistance may be required. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution. |

| Ethanol, Ether, Chloroform | Soluble | Qualitative data indicates good solubility. |

Source: BenchChem Technical Guide for 5-Bromoindole[3]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The following methodologies are recommended.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed glass vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant. The concentration of this compound in the supernatant can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Precipitation Monitoring: Immediately after the addition, and at specified time points, measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a detectable precipitate under the experimental conditions.

Potential Biological Activity and Mechanism of Action

While specific biological targets for this compound are not well-documented, the 5-bromo-7-nitroindoline scaffold is known to be photoreactive. This property is utilized in "caged" compounds, where a molecule of interest is rendered inactive until released by light.

A proposed mechanism for the photoactivation of 5-bromo-7-nitroindoline (Bni)-amides involves a nucleophilic cleavage pathway.[4] In aqueous environments, an intermediate can generate a nitrosoindole. However, in the presence of a nucleophile or a nucleophilic solvent, a nitro-indoline species is generated.[4] This light-induced reactivity makes this class of compounds potentially useful as tools for spatiotemporal control of biological processes.

Caption: Proposed Photoactivation Pathway of Bni-amides.

Conclusion

This compound is a compound with potential applications in fields requiring photoreactive probes. While quantitative solubility data is scarce, this guide provides the necessary theoretical background and experimental protocols for researchers to determine this critical parameter. The provided methodologies for equilibrium and kinetic solubility will enable scientists to generate the data required for robust experimental design and formulation development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and chemical biology.

References

Technical Guide: Spectroscopic and Analytical Data of 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available analytical data for the compound 1-Acetyl-5-bromo-7-nitroindoline. Due to the limited availability of public experimental spectra, this document focuses on presenting established physicochemical properties, generalized experimental protocols for its analysis, and a plausible synthetic pathway.

Compound Identification and Properties

This compound is a substituted indoline derivative. Such compounds are of interest in medicinal chemistry and drug development due to the prevalence of the indole and indoline scaffolds in biologically active molecules. The specific substitutions of an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position significantly influence its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₃ | PubChem[1] |

| IUPAC Name | 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | PubChem[1] |

| CAS Number | 62368-07-4 | PubChem[1], Sigma-Aldrich[2] |

| Molecular Weight | 285.09 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Appearance | Solid | AKSci[3] |

| Melting Point | 196-198 °C | AKSci[3] |

| SMILES | CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-] | PubChem[1], Sigma-Aldrich[2] |

| InChIKey | RCELVCGNAKOBPO-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information on the arrangement of atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl-CH₃ | ~2.3 | Singlet |

| H-2 (Indoline) | ~3.3 | Triplet |

| H-3 (Indoline) | ~4.3 | Triplet |

| H-4 (Aromatic) | ~8.0 | Doublet |

| H-6 (Aromatic) | ~8.2 | Doublet |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl-CH₃ | ~24 |

| C-2 (Indoline) | ~29 |

| C-3 (Indoline) | ~50 |

| C-3a (Aromatic) | ~130 |

| C-4 (Aromatic) | ~125 |

| C-5 (Aromatic) | ~115 (C-Br) |

| C-6 (Aromatic) | ~128 |

| C-7 (Aromatic) | ~140 (C-NO₂) |

| C-7a (Aromatic) | ~145 |

| Acetyl-C=O | ~169 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Ion [M]⁺ | m/z 284/286 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| Major Fragments | Loss of acetyl group (CH₃CO), loss of nitro group (NO₂) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe, or a solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak(s).

-

Analyze the fragmentation pattern to confirm the structure.

-

Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from indoline. The following diagram illustrates a logical sequence of reactions.

Caption: Plausible synthetic workflow for this compound.

Experimental Workflow for Analysis

The general workflow for the characterization of a newly synthesized batch of this compound would involve the following steps.

References

In-depth Technical Guide: 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline is a photoactivatable protecting group (PPG) with significant potential in biological research and drug development. Its utility lies in its ability to "cage" a biologically active molecule, rendering it inert until released by a pulse of light. This allows for precise spatial and temporal control over the activation of therapeutic agents or research tools. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a PPG, and its potential applications, particularly in the field of inducible gene editing.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₉BrN₂O₃.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 285.09 g/mol | [1] |

| CAS Number | 62368-07-4 | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | |

| SMILES | CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3 | [1] |

Synthesis of this compound

While a direct, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single publication, a reliable synthesis can be constructed based on the well-established chemistry of indoles and the synthesis of closely related analogs. The following protocol is a multi-step process involving the acetylation, bromination, and nitration of an indoline precursor.

Experimental Protocol

Step 1: Acetylation of Indoline

-

To a solution of indoline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.

Step 2: Bromination of 1-Acetylindoline

-

Dissolve 1-acetylindoline in a suitable solvent such as glacial acetic acid.[3]

-

Slowly add a brominating agent, for example, N-bromosuccinimide (NBS) or bromine, to the solution while stirring.[3]

-

Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 1-acetyl-5-bromoindoline.

Step 3: Nitration of 1-Acetyl-5-bromoindoline

-

Dissolve 1-acetyl-5-bromoindoline in a strong acid, typically concentrated sulfuric acid or trifluoroacetic acid, at a low temperature (e.g., 0°C).

-

Slowly add a nitrating agent, such as nitric acid or sodium nitrate, to the cooled solution.

-

Carefully monitor the reaction temperature and allow the reaction to proceed until completion (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize the acid with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Mechanism of Action: Photorelease

This compound functions as a photoactivatable protecting group, or "caged" compound. The core of its mechanism lies in the photolability of the N-acyl-7-nitroindoline moiety. Upon irradiation with light of a specific wavelength, the compound undergoes a photochemical reaction that results in the release of the "caged" molecule.

The generally accepted mechanism for the photorelease from 1-acyl-7-nitroindolines involves the following key steps:

-

Photoexcitation: Absorption of a photon excites the 7-nitroindoline chromophore to an excited state.

-

Intramolecular Acyl Transfer: In the excited state, the acetyl group on the indoline nitrogen is transferred to one of the oxygen atoms of the nitro group, forming a transient and highly reactive acetic nitronic anhydride intermediate.

-

Nucleophilic Attack and Cleavage: This intermediate is susceptible to nucleophilic attack. In an aqueous environment, water acts as the nucleophile, attacking the acyl group.

-

Product Formation: The cleavage of the acyl group from the nitronic anhydride intermediate results in the release of acetic acid (or the caged carboxylic acid in other derivatives) and the formation of either 7-nitrosoindole or 7-nitroindoline, depending on the reaction conditions and the water content of the solvent.[4]

The photolysis of this compound results in the formation of a byproduct, CO4.[5]

Biological and Research Applications

The primary application of this compound is as a photoactivatable protecting group. Its favorable photophysical properties, particularly its significant absorbance in the 400-475 nm range, make it a promising candidate for various biological applications where precise control over the release of active molecules is desired.[5]

Caged Compounds for Spatiotemporal Control

By attaching a biologically active molecule to the this compound core, the activity of that molecule can be effectively "caged" or blocked. Irradiation with light at the appropriate wavelength cleaves the protecting group, releasing the active molecule at a specific time and location. This technique is invaluable for studying dynamic biological processes and for targeted drug delivery.

Potential in Inducible CRISPR-Cas9 Gene Editing

One of the most exciting potential applications of this compound is in the development of inducible CRISPR-Cas9 systems.[5][6] In this context, a key component of the CRISPR system, such as the guide RNA (gRNA) or the Cas9 nuclease itself, could be modified with this PPG. This would render the gene-editing machinery inactive until it is activated by light. Such a system would offer a high degree of control over gene editing, minimizing off-target effects and allowing for gene modifications in specific cells or tissues at precise developmental stages. The strong absorbance of this compound in the visible light spectrum is particularly advantageous, as it avoids the use of potentially damaging UV irradiation.[5]

Quantitative Data

While the literature highlights the potential of this compound, specific quantitative data on its photophysical properties and biological performance are still emerging.

| Parameter | Value/Observation | Reference |

| Maximum Absorbance (λmax) | The 1-acyl-7-nitroindoline class has a λmax of 434 nm in 99% CH₃CN–1% H₂O. High absorbance is reported for wavelengths between 400-475 nm. | [5] |

| Quantum Yield (Φ) | Not explicitly reported for this specific molecule. A high quantum yield is a desirable characteristic for an efficient PPG. | [5] |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this specific molecule. The product of quantum yield and molar extinction coefficient (Φε) determines the efficiency of photorelease. | [5] |

| Biological Activity Data | No specific quantitative data on uncaging efficiency in cells, cytotoxicity, or efficacy in a biological model has been published to date. |

Conclusion

This compound is a promising photoactivatable protecting group with the potential to become a valuable tool for researchers in various fields, particularly in cell biology and gene editing. Its favorable absorbance profile and the ability to be cleaved by visible light are significant advantages. However, to fully realize its potential, further research is needed to quantify its photophysical properties, optimize its use in biological systems, and thoroughly evaluate its efficacy and any potential toxicity. The detailed synthesis protocol and the understanding of its mechanism of action provided in this guide serve as a solid foundation for future investigations and applications of this versatile molecule.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-7-nitroindoline, a specialized chemical compound of interest to researchers in organic chemistry, pharmacology, and drug development. This document details its discovery and history, physicochemical properties, synthesis, and key applications, with a focus on its role as a photocleavable protecting group.

Introduction and History

The development of N-acyl-7-nitroindolines, the class of compounds to which this compound belongs, has been driven by the need for efficient photocleavable protecting groups, often referred to as "caged" compounds.[1][2] These molecules allow for the light-induced release of biologically active substances, providing researchers with spatiotemporal control over cellular processes.[1] The synthesis of N-acyl-7-nitroindolines can be complex, often requiring multiple steps and challenging acylation conditions due to the electron-withdrawing effects of the nitro group.[1][3]

The presence of a bromine atom at the 5-position and a nitro group at the 7-position of the indoline core are critical for modulating the compound's photochemical and electronic properties. The acetyl group at the 1-position is the key to its function as a photolabile protecting group for various molecules.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₉BrN₂O₃.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 285.10 g/mol | [4] |

| CAS Number | 62368-07-4 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 196-198 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

| SMILES | CC(=O)N1CCC2=C1C(=CC(=C2)Br)--INVALID-LINK--[O-] | [6] |

| InChI | 1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3 | [6] |

Synthesis

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in a single publication. However, a plausible synthetic route can be constructed based on general methods for the synthesis of related bromoindoles and the acylation of nitroindolines. The synthesis generally involves the formation of the 5-bromo-7-nitroindoline core followed by N-acetylation.

Illustrative Synthetic Pathway

A potential synthetic workflow is outlined below. This is a generalized representation and specific reaction conditions would require optimization.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis, adapted from procedures for similar compounds.[7]

Step 1: Synthesis of N-Acetylindoline

-

To a solution of indoline (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add anhydrous potassium carbonate (1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) to the cooled mixture while stirring.

-

Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline.

Step 2: Synthesis of N-Acetyl-5-bromoindoline

-

Dissolve N-acetylindoline (1 equivalent) in 1,2-dichloroethane.

-

Cool the solution to 0-5°C.

-

Slowly add bromine (1.2 equivalents) to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at the same temperature until TLC analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-acetyl-5-bromoindoline, which may be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

To a solution of N-acetyl-5-bromoindoline (1 equivalent) in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

-

The reaction is typically exothermic and requires careful temperature management.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice and extract the product with an appropriate organic solvent.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Research

The primary application of this compound is in the field of photochemistry as a "caged" compound or photocleavable protecting group.[1][2]

Photocleavable Protecting Group

The N-acyl bond in 7-nitroindolines can be cleaved upon irradiation with UV light, typically around 350 nm.[3][8] This property allows for the controlled release of a molecule that has been "caged" by the 1-acetyl-5-bromo-7-nitroindolinyl group.

Caption: Photorelease mechanism of a caged compound using this compound.

This technology is particularly valuable in biological research for the following applications:

-

Controlled Release of Neurotransmitters: Caged versions of neurotransmitters like glutamate can be used to study synaptic function with high spatial and temporal resolution.[9]

-

Enzyme Activation/Deactivation: Attaching the photocleavable group to a key residue of an enzyme can render it inactive. Light-induced removal of the group can then activate the enzyme at a specific time and location.

-

Drug Delivery: This technology holds potential for targeted drug delivery, where a drug is released from its caged form only at the desired site of action upon light exposure.

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

While direct evidence for the activity of this compound as an ACC inhibitor is not established, related indoline-based compounds have been investigated for this purpose.[10] ACCs are crucial enzymes in fatty acid metabolism and are considered targets for the treatment of metabolic diseases and cancer.[11][12] The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored for a wide range of therapeutic applications. Further research is needed to determine if this compound or its derivatives possess inhibitory activity against ACC.

Conclusion

This compound is a valuable research tool, primarily utilized for its photocleavable properties. Its synthesis, while challenging, provides access to a versatile platform for caging a wide range of molecules. The ability to control the release of bioactive compounds with light offers significant advantages in various fields, from fundamental biological studies to the development of novel therapeutic strategies. Further exploration of its biological activities, including its potential as an enzyme inhibitor, may unveil new applications for this intriguing molecule. Researchers, scientists, and drug development professionals can leverage the information in this guide to further their understanding and utilization of this compound.

References

- 1. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. 62368-07-4 this compound AKSci 9398AB [aksci.com]

- 6. This compound | C10H9BrN2O3 | CID 2729243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel indoline-based acyl-CoA:cholesterol acyltransferase inhibitor with antiperoxidative activity: improvement of physicochemical properties and biological activities by introduction of carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of mammalian acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 1-Acetyl-5-bromo-7-nitroindoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-acetyl-5-bromo-7-nitroindoline. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally analogous compounds to infer its stability profile. It includes a detailed discussion of the factors influencing the thermal stability of nitroaromatic and heterocyclic compounds, standard experimental protocols for assessing thermodynamic stability, and a proposed workflow for the synthesis and characterization of this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and related chemical entities.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a common motif in many biologically active compounds and pharmaceutical agents. The presence of a nitro group, a bromine atom, and an acetyl group on the indoline ring is expected to significantly influence its chemical reactivity and physical properties, including its thermodynamic stability. Understanding the thermodynamic stability of a compound is critical for safe handling, storage, and for defining its processing parameters during drug development and manufacturing.

Thermal stability, often assessed by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides crucial information about melting point, decomposition temperature, and the energetic changes associated with these processes. This guide will explore these aspects in the context of this compound, drawing parallels with related nitroaromatic and heterocyclic compounds.

Physicochemical Properties

Based on its structure, the following physicochemical properties of this compound can be predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₃ | - |

| Molecular Weight | 285.09 g/mol | - |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available (Expected to decompose) | - |

| Solubility | Likely soluble in polar organic solvents | Inferred from related compounds |

Inferred Thermodynamic Stability from Analogous Compounds

The following table summarizes the thermal stability data for some related heterocyclic and nitroaromatic compounds.

| Compound | Method | Onset of Decomposition (°C) | Key Findings |

| Various Nitrogen-Rich Heterocyclic Esters | TGA/DSC | 250 - 280 | Stable up to 250 °C in both inert and oxidizing atmospheres. Decomposition proceeds via a radical mechanism. |

| Substituted 2-nitrosiminobenzothiazolines | Kinetic Studies | - | Undergo unimolecular thermal decomposition. |

| Arbidol Hydrochloride | TGA-FTIR | ~90 | Stable up to approximately 90 °C in an inert atmosphere, followed by gradual decomposition. |

Based on this analogous data, it is reasonable to hypothesize that this compound will exhibit thermal decomposition, likely in the range of 150-300 °C. The actual decomposition temperature and profile will be influenced by the interplay of the electron-withdrawing nitro group, the bulky bromo substituent, and the acetyl group on the indoline ring.

Experimental Protocols for Thermodynamic Stability Assessment

To definitively determine the thermodynamic stability of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to screen for any polymorphic transitions or decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Analyze the resulting weight percent versus temperature curve to determine the temperature at which significant mass loss begins (onset of decomposition).

Proposed Workflow for Synthesis and Characterization

The synthesis of N-acyl-7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen in the presence of the electron-withdrawing nitro group. The following workflow outlines a potential synthetic route and subsequent characterization to assess thermodynamic stability.

Caption: Proposed workflow for the synthesis and thermodynamic characterization of the title compound.

Logical Relationship of Factors Influencing Stability

The thermodynamic stability of this compound is a multifactorial property. The following diagram illustrates the key molecular features and their influence on the overall stability.

Caption: Factors influencing the thermodynamic stability of this compound.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is scarce, analysis of analogous compounds suggests it is likely to be a moderately stable solid at ambient temperatures, with thermal decomposition occurring at elevated temperatures. The presence of the nitro group is the primary determinant of its energetic properties. For any application involving this compound, it is imperative to perform experimental thermal analysis using DSC and TGA to establish a definitive stability profile. The protocols and workflows provided in this guide offer a robust framework for such an investigation.

An In-depth Technical Guide to the Synthesis of 1-Acetyl-5-bromo-7-nitroindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-5-bromo-7-nitroindoline, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The document details a plausible multi-step synthetic pathway, including experimental protocols and quantitative data for key intermediates.

Introduction

Indoline derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The strategic introduction of bromo and nitro groups onto the indoline core, coupled with N-acetylation, offers a versatile platform for further chemical modifications and the development of novel molecular entities. Specifically, the this compound scaffold is of significant interest due to the photoreactive properties often associated with 7-nitroindoline derivatives.[1][2][3] The synthesis of such N-acyl-7-nitroindolines can be challenging, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity.[1][2] This guide outlines a robust synthetic route starting from indoline, proceeding through key intermediates to yield the target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available indoline:

-

N-Acetylation of Indoline: Protection of the secondary amine with an acetyl group to direct subsequent electrophilic aromatic substitution and increase stability.

-

Bromination of 1-Acetylindoline: Introduction of a bromine atom at the C5 position of the benzene ring.

-

Nitration of 1-Acetyl-5-bromoindoline: Introduction of a nitro group at the C7 position.

This pathway is designed to control the regioselectivity of the bromination and nitration steps.

Experimental Protocols

Synthesis of 1-Acetylindoline

Reaction:

Procedure: [4]

-

To a reaction vessel, add indoline (0.13 mol), 1,2-dichloroethane (140 g), and anhydrous potassium carbonate (18.56 g).

-

Cool the resulting mixture to 0°C with constant stirring.

-

Slowly add acetyl chloride (0.16 mol) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to proceed to completion.

-

Upon completion, recover the 1,2-dichloroethane solvent. The resulting product is 1-acetylindoline.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity |

| Indoline | 119.16 | 0.13 | 16 | - | - |

| Acetyl Chloride | 78.50 | 0.16 | 11 | - | - |

| 1-Acetylindoline | 161.20 | - | 18.55 | 85.68 | ≥98% (LC) |

Synthesis of 1-Acetyl-5-bromoindoline

Reaction:

Procedure: [4]

-

In a reaction vessel, dissolve 1-acetylindoline (0.40 mol) in 1,2-dichloroethane (540 g) with stirring.

-

Cool the mixture to a temperature range of 0-5°C.

-

Slowly add bromine (0.48 mol) to the cooled reaction mixture.

-

After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-acetyl-5-bromoindoline.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 1-Acetylindoline | 161.20 | 0.40 | 65 |

| Bromine | 159.81 | 0.48 | 76.80 |

| 1-Acetyl-5-bromoindoline | 240.10 | - | - |

Synthesis of this compound

Reaction:

Procedure (Adapted from the nitration of sodium 1-acetylindoline-2-sulfonate): [5][6]

-

Preparation of the Nitrating Agent (Acetyl Nitrate): In a separate flask, carefully add nitric acid to acetic anhydride while maintaining a low temperature (e.g., below 10°C). The amount of acetic anhydride should be in molar excess to the nitric acid.

-

Nitration Reaction: Dissolve 1-acetyl-5-bromoindoline in a suitable solvent such as acetic anhydride.

-

Cool the solution of the indoline derivative to below 10°C.

-

Add the prepared acetyl nitrate solution dropwise to the cooled indoline solution with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Theoretical):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 1-Acetyl-5-bromoindoline | 240.10 | 1 (example) | 240.10 |

| Nitric Acid | 63.01 | ~1.1 | ~69.31 |

| This compound | 285.10 | - | - |

Overall Experimental Workflow

The entire synthetic process can be visualized as a sequential workflow, with each step yielding the precursor for the next.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The presented multi-step pathway, supported by specific experimental protocols and quantitative data, offers a reliable method for obtaining this valuable chemical entity. Researchers in drug discovery and materials science can utilize this information as a foundational guide for the preparation of this and other related indoline derivatives, enabling further exploration of their chemical and biological properties. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high yields and purity of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavable Crosslinkers, and for Solid Phase Peptide Synthesis - ProQuest [proquest.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

Computational Modeling of 1-Acetyl-5-bromo-7-nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a proposed computational modeling workflow for the in-depth characterization of this molecule. While specific experimental and computational studies on this compound are not extensively available in public literature, this document outlines a robust theoretical approach based on established quantum chemical methods. The methodologies detailed herein are designed to elucidate the structural, electronic, and spectroscopic properties of the molecule, providing a foundational dataset for future research and development. This guide is intended to serve as a practical roadmap for researchers initiating computational investigations into this and related nitroindoline compounds.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of specific substituents, such as an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position, can significantly modulate the physicochemical and pharmacological properties of the indoline ring. The 5-bromoindole scaffold, for instance, is present in compounds with anticancer, antimicrobial, and antiviral activities.[1] Furthermore, N-acyl-7-nitroindolines are known for their photolytic properties, making them valuable as photocleavable protecting groups for the light-induced release of biologically active compounds.[2]

Computational modeling provides a powerful and cost-effective approach to investigate the properties of novel molecules like this compound at the atomic level. Quantum chemical calculations can predict molecular geometries, electronic structures, and spectroscopic signatures, offering insights that can guide synthetic efforts and biological testing.[3] This guide outlines a proposed computational workflow for the comprehensive characterization of this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Molecular Properties and Identification

A summary of the key identifiers and computed properties for this compound is presented below. These values are foundational for any computational study.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₃ | [4][5] |

| Molecular Weight | 285.10 g/mol | [4][5] |

| IUPAC Name | 1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | [4] |

| CAS Number | 62368-07-4 | [4][5] |

| InChI Key | RCELVCGNAKOBPO-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)N(=O)=O | PubChem |

Proposed Computational Modeling Workflow

The following workflow is proposed for a comprehensive computational study of this compound. This workflow is designed to provide a thorough characterization of the molecule's properties.

Caption: Proposed workflow for the computational modeling of this compound.

Detailed Computational Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow. These protocols are based on common practices in quantum chemical calculations for organic molecules.[3]

Protocol: Geometry Optimization and Frequency Calculation

-

Objective: To find the lowest energy conformation of this compound and confirm it is a true minimum on the potential energy surface.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.[6]

-

Methodology:

-

Input Structure: Generate an initial 3D structure of the molecule using molecular builder software (e.g., Avogadro, ChemDraw).

-

Computational Level:

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311+G(d,p). This basis set is robust for geometry optimizations and electronic property calculations of molecules containing first and second-row elements, as well as halogens.

-

-

Job Type: Specify "Opt" (Optimization) and "Freq" (Frequency) in the calculation setup.

-

Solvation Model (Optional): To simulate the molecule in a specific solvent (e.g., water, DMSO), employ an implicit solvation model like the Polarizable Continuum Model (PCM).

-

Execution: Run the calculation.

-

Analysis:

-

Verify that the optimization has converged successfully.

-

Examine the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Extract the optimized Cartesian coordinates for use in subsequent calculations.

-

-

Protocol: Electronic Property Analysis

-

Objective: To calculate and analyze the electronic structure of the molecule, including the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP).

-

Software: A quantum chemistry package and visualization software (e.g., GaussView, Avogadro).

-

Methodology:

-

Input Structure: Use the optimized geometry obtained from the protocol in Section 4.1.

-

Computational Level: The same level of theory (B3LYP/6-311+G(d,p)) used for optimization should be used for consistency.

-

Job Type: A single-point energy calculation is sufficient. Ensure that the keywords for generating molecular orbital and ESP data are included (e.g., "pop=full" and "iop(6/33=2)" in Gaussian).

-

Execution: Run the calculation.

-

Analysis:

-

Extract the energies of the HOMO and LUMO. The energy gap (LUMO - HOMO) is a key indicator of chemical reactivity and electronic excitation energy.

-

Generate 3D plots of the HOMO and LUMO to visualize the regions of electron density involved in electron donation and acceptance.

-

Generate an ESP map on the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential.

-

-

Hypothetical Data Presentation

The following tables represent the types of quantitative data that would be generated from the proposed computational workflow. These are illustrative examples.

Table 1: Calculated Structural Parameters

| Parameter | Hypothetical Value |

| Total Energy (Hartree) | -2450.12345 |

| Dipole Moment (Debye) | 4.56 |

| C=O Bond Length (Å) | 1.22 |

| C-N (nitro) Bond Length (Å) | 1.48 |

| C-Br Bond Length (Å) | 1.91 |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Hypothetical Value |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -2.34 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Max. Absorption λ (nm) | 345 |

| Prominent IR Frequencies (cm⁻¹) | 1680 (C=O stretch), 1550, 1340 (NO₂ stretch) |

Visualization of Key Molecular Orbitals

The following diagram illustrates the expected shape and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity.

Caption: Conceptual representation of HOMO and LUMO electron density distributions.

Potential Applications and Future Directions

The computational characterization of this compound serves as a critical first step in exploring its potential applications. Based on the chemistry of related compounds, several research avenues can be proposed:

-

Photocleavable Protecting Groups: The presence of the N-acetyl and 7-nitro groups suggests potential for photo-induced cleavage.[2] Computational modeling of the excited states could help predict the efficiency and mechanism of this process, guiding the design of novel "caged" compounds for controlled drug delivery.[7]

-

Medicinal Chemistry: The 5-bromoindole moiety is a known pharmacophore in anticancer agents.[1] Molecular docking studies of this compound with relevant biological targets (e.g., protein kinases, DNA G-quadruplexes) could reveal potential therapeutic applications.[8]

-